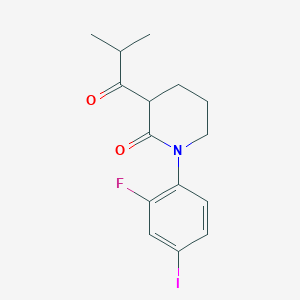
1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. This compound is characterized by the presence of a fluorine atom at the 2-position and an iodine atom at the 4-position of the phenyl ring, as well as a 2-methylpropanoyl group attached to the piperidinone ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of the fluorine and iodine atoms onto the phenyl ring through electrophilic aromatic substitution reactions.
Acylation: Attachment of the 2-methylpropanoyl group to the piperidinone ring via Friedel-Crafts acylation.
Cyclization: Formation of the piperidinone ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine and iodine atoms, as well as the 2-methylpropanoyl group, can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one: Lacks the iodine atom, which may affect its reactivity and biological activity.
1-(4-Iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one: Lacks the fluorine atom, which can influence its chemical properties.
1-(2-Fluoro-4-iodophenyl)-3-(2-ethylpropanoyl)piperidin-2-one: Has a different alkyl group, which can alter its physical and chemical characteristics.
Uniqueness
1-(2-Fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the specific combination of fluorine and iodine atoms on the phenyl ring, along with the 2-methylpropanoyl group on the piperidinone ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H17FINO2 |
|---|---|
Peso molecular |
389.20 g/mol |
Nombre IUPAC |
1-(2-fluoro-4-iodophenyl)-3-(2-methylpropanoyl)piperidin-2-one |
InChI |
InChI=1S/C15H17FINO2/c1-9(2)14(19)11-4-3-7-18(15(11)20)13-6-5-10(17)8-12(13)16/h5-6,8-9,11H,3-4,7H2,1-2H3 |
Clave InChI |
BOHIDOWRHRJKBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


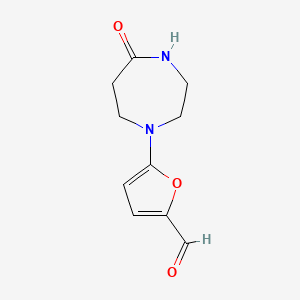


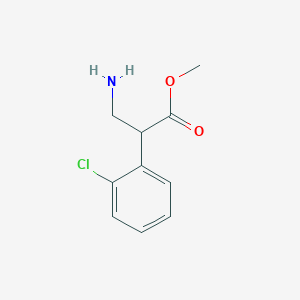
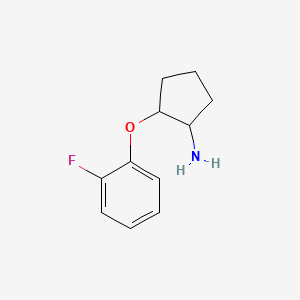
![5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173587.png)

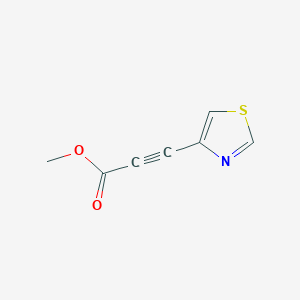
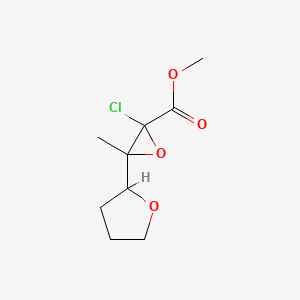
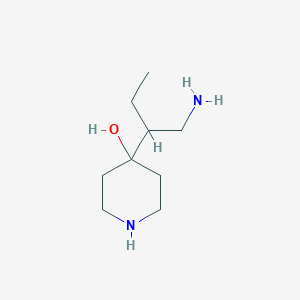
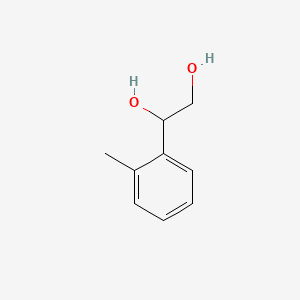
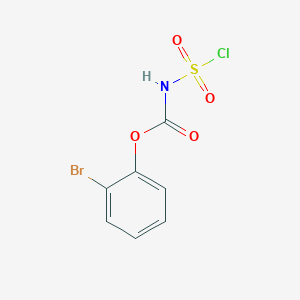

![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13173646.png)
